N-(m-Tolyl)hydroxylamine N-(m-Tolyl)hydroxylamine
Brand Name: Vulcanchem
CAS No.: 620-25-7
VCID: VC4117133
InChI: InChI=1S/C7H9NO/c1-6-3-2-4-7(5-6)8-9/h2-5,8-9H,1H3
SMILES: CC1=CC(=CC=C1)NO
Molecular Formula: C7H9NO
Molecular Weight: 123.15 g/mol

N-(m-Tolyl)hydroxylamine

CAS No.: 620-25-7

Cat. No.: VC4117133

Molecular Formula: C7H9NO

Molecular Weight: 123.15 g/mol

* For research use only. Not for human or veterinary use.

N-(m-Tolyl)hydroxylamine - 620-25-7

Specification

CAS No. 620-25-7
Molecular Formula C7H9NO
Molecular Weight 123.15 g/mol
IUPAC Name N-(3-methylphenyl)hydroxylamine
Standard InChI InChI=1S/C7H9NO/c1-6-3-2-4-7(5-6)8-9/h2-5,8-9H,1H3
Standard InChI Key QITLDCYUPWIQCI-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)NO
Canonical SMILES CC1=CC(=CC=C1)NO

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(m-Tolyl)hydroxylamine consists of a hydroxylamine group (-NHOH) bonded to the meta position of a toluene (methylbenzene) ring. Its IUPAC name is N-(3-methylphenyl)hydroxylamine, and its structure is represented by the SMILES notation CC1=CC(=CC=C1)NO. The methyl group at the meta position influences electronic effects, slightly donating electrons through inductive effects while allowing resonance stabilization of the hydroxylamine moiety.

Key Properties:

  • Molecular Formula: C₇H₉NO

  • Molecular Weight: 123.15 g/mol

  • Canonical SMILES: CC1=CC(=CC=C1)NO

  • InChI Key: QITLDCYUPWIQCI-UHFFFAOYSA-N

Synthesis and Production

Reduction of Nitroaromatic Precursors

The primary route to synthesize N-(m-Tolyl)hydroxylamine involves the reduction of nitroaromatic compounds. For example, 3-nitrotoluene can be reduced using:

  • Tin(II) chloride (SnCl₂) in hydrochloric acid.

  • Zinc dust in acidic aqueous conditions.
    These methods selectively reduce the nitro group (-NO₂) to a hydroxylamine (-NHOH) without over-reducing to the amine (-NH₂).

Example Reaction:

3-Nitrotoluene+SnCl2+HClN-(m-Tolyl)hydroxylamine+SnCl4+H2O\text{3-Nitrotoluene} + \text{SnCl}_2 + \text{HCl} \rightarrow \text{N-(m-Tolyl)hydroxylamine} + \text{SnCl}_4 + \text{H}_2\text{O}

The reaction proceeds via a two-electron transfer mechanism, with the nitro group transitioning through a nitroso intermediate.

Applications in Organic Synthesis and Pharmacology

Intermediate for Heterocyclic Compounds

N-(m-Tolyl)hydroxylamine serves as a precursor in the synthesis of nitrogen-containing heterocycles. For instance, O-cyclopropyl hydroxylamines undergo -sigmatropic rearrangements to form tetrahydroquinolines, a class of compounds with antimicrobial and anticancer properties . While specific studies on N-(m-Tolyl)hydroxylamine are scarce, analogous N-aryl hydroxylamines have been used to generate:

  • Tetrahydroquinolines via acid-catalyzed cyclization .

  • Isoxazolidines through cycloaddition reactions .

Antimicrobial Activity

Hydroxylamine derivatives exhibit broad-spectrum antimicrobial effects by inhibiting bacterial ribonucleotide reductase (RNR), an enzyme critical for DNA synthesis . For example:

  • N-Methylhydroxylamine inhibits Bacillus anthracis RNR with an MIC₅₀ of <17 μg/mL .

  • N-Benzylhydroxylamine derivatives show activity against Pseudomonas aeruginosa (MIC₅₀ <70 μg/mL) .

Although N-(m-Tolyl)hydroxylamine’s efficacy remains untested, its structural similarity to active compounds suggests potential utility against Gram-positive and Gram-negative pathogens.

Comparison with Related Hydroxylamines

PropertyN-(m-Tolyl)hydroxylamineN-MethylhydroxylamineN-Benzylhydroxylamine
Molecular FormulaC₇H₉NOCH₅NOC₇H₉NO
Molecular Weight123.15 g/mol47.06 g/mol123.15 g/mol
SynthesisReduction of 3-nitrotolueneElectrochemical reductionReduction of nitrobenzene
Antimicrobial MIC₅₀Not reported17 μg/mL (B. anthracis)70 μg/mL (P. aeruginosa)
StabilityStable as HCl saltDecomposes exothermicallyStable at room temperature

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